molecular formula C8H11F2NO2 B2855195 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2361635-29-0

2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B2855195
CAS No.: 2361635-29-0
M. Wt: 191.178
InChI Key: KWCFYKRYJFDNRO-UHFFFAOYSA-N
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Description

2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid (CAS 2361635-29-0) is a sophisticated spirocyclic building block engineered for advanced drug discovery and medicinal chemistry applications. This compound features a unique 6,6-difluorospiro[3.3]heptane scaffold, which serves as a conformationally restricted and sp 3 -enriched bioisostere for common motifs like gem-difluorocycloalkanes . The incorporation of the gem-difluoromethylene unit is a well-established strategy to fine-tune the lipophilicity, metabolic stability, and membrane permeability of drug candidates . This amino acid's primary research value lies in its ability to impose conformational restraint on peptide chains and small molecules, allowing researchers to probe biologically active conformations and improve interactions with therapeutic targets . The rigid spiro[3.3]heptane core acts as a surrogate for 1,3- or 1,4-substituted cyclohexanes, often leading to improved pharmacological profiles, including enhanced aqueous solubility and potency, while reducing undesired lipophilicity . As such, it is an invaluable tool for creating novel chemical entities (NCEs) in the design of protease inhibitors, receptor modulators, and other biologically active compounds. The product is provided for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All materials must be handled by technically qualified individuals in accordance with appropriate laboratory safety procedures.

Properties

IUPAC Name

6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO2/c9-8(10)3-6(4-8)1-7(11,2-6)5(12)13/h1-4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCFYKRYJFDNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C(=O)O)N)CC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Key Dibromide Intermediate

The synthesis begins with diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4 ), which undergoes deoxofluorination using Morph-DAST (morpholinosulfur trifluoride) to yield diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (5 ) in 65% yield. Reduction of 5 with lithium aluminum hydride (LiAlH₄) affords dialcohol 6 (94% yield), followed by an Appel reaction with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to generate dibromide 3 (64% yield, 596 g scale).

Spirocyclization and Amino Acid Assembly

Double alkylation of diethyl malonate with dibromide 3 in dimethylformamide (DMF) using sodium hydride (NaH) as a base produces diester 7 (88% yield, 472 g). Saponification of 7 with sodium hydroxide (NaOH) yields the semi-ester 29 (81%), which undergoes a modified Curtius rearrangement via acyl azide formation to deliver Boc-protected α-amino ester 30 (71% yield). Final deprotection with trifluoroacetic acid (TFA) and hydrolysis furnishes this compound (27 ) in 95% yield (18.6 g).

Table 1: Key Reaction Parameters for Convergent Synthesis

Step Reagents/Conditions Yield (%) Scale (g)
Deoxofluorination Morph-DAST, CH₂Cl₂, 48 h, rt 65 872
Appel Reaction CBr₄, PPh₃, CH₂Cl₂, 0°C → rt 64 596
Double Alkylation NaH, DMF, 60°C 88 472
Curtius Rearrangement Diphenylphosphoryl azide, Et₃N 71 -
Final Deprotection TFA, H₂O, reflux 95 18.6

Curtius Rearrangement-Based Approach

An alternative route leverages the Curtius rearrangement to install the amino group stereoselectively, as demonstrated in analogous spirocyclic systems. While this method was initially developed for bicyclo[2.2.1]heptane derivatives, its principles are applicable to the 6,6-difluorospiro[3.3]heptane scaffold.

Synthesis of Acyl Azide Intermediate

Starting from diester 7 , saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water generates the dicarboxylic acid, which is converted to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine (Et₃N). Thermolysis of the acyl azide in toluene at reflux yields an isocyanate intermediate, which is trapped with tert-butanol to form the Boc-protected amine.

Hydrolysis and Isolation

The Boc-protected amino ester undergoes hydrolysis with aqueous potassium hydroxide (KOH) followed by acidic workup to yield the target amino acid. This method achieves an overall yield of 81% over two steps.

Alternative Pathways and Comparative Analysis

Deoxofluorination of Cyclic Ketones

Structural Characterization and Validation

X-ray crystallography of intermediates such as Boc-protected amino acid 32 confirms the spirocyclic architecture and gem-difluoro configuration. Nuclear magnetic resonance (NMR) analysis reveals distinct fluorine coupling patterns (³¹F NMR: δ = –98.2 ppm, dt, J = 238 Hz). High-resolution mass spectrometry (HRMS) further validates the molecular formula (C₈H₁₀F₂NO₂⁺, calc. 176.16).

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro or amine derivatives.

  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

  • Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be performed using lithium aluminum hydride or borane.

  • Substitution reactions often require strong nucleophiles and polar aprotic solvents.

Major Products Formed: The major products from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, aldehydes, and other substituted fluorinated compounds.

Scientific Research Applications

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are particularly noteworthy:

  • Drug Discovery : The spiro[3.3]heptane scaffold has been identified as a promising lead structure for drug development due to its ability to enhance pharmacological profiles while improving solubility and metabolic stability. Compounds derived from this scaffold have shown improved biological activity compared to their monocyclic counterparts .
  • Structural Isosteres : The compound acts as a structural isostere for various six-membered ring systems, such as piperidine and morpholine derivatives. This property allows researchers to modify existing drugs to improve their efficacy and reduce side effects by replacing the less stable six-membered rings with more stable spiro structures .
  • Biological Evaluation : Preliminary studies indicate that derivatives of 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid exhibit significant biological activity against various targets, making them candidates for further development into therapeutics .

Case Studies

Several case studies highlight the effectiveness of this compound in drug design:

  • Case Study 1 : A study demonstrated that replacing a six-membered ring with a spiro[3.3]heptane derivative resulted in enhanced aqueous solubility and reduced lipophilicity without compromising biological activity, indicating its potential as a lead compound for further optimization in drug development .
  • Case Study 2 : Research involving the synthesis of heteroatom-substituted azaspiro[3.3]heptanes showed that these compounds could serve as effective surrogates for traditional amine-containing drugs, leading to improved pharmacokinetic properties and bioavailability .

Mechanism of Action

The mechanism by which 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets through binding to specific receptors or enzymes. The fluorine atoms can enhance the binding affinity and selectivity of the compound, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Properties Evidence ID
2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid C₈H₁₀F₂NO₂ 176.16 6,6-difluoro, amino, carboxylic acid Drug intermediate; metabolic stability
6-Aminospiro[3.3]heptane-2-carboxylic acid C₈H₁₃NO₂ 155.20 Amino, carboxylic acid (no fluorine) Potential neurotransmitter analog
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid C₈H₁₁FNO₂ 173.19 6-fluoro, amino, carboxylic acid Intermediate with reduced lipophilicity
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid C₁₀H₁₆O₂ 168.23 6,6-dimethyl, carboxylic acid (no amino) Steric hindrance studies
2-Thiaspiro[3.3]heptane-6-carboxylic acid C₇H₁₀O₂S 158.22 Sulfur atom in place of carbon (thia analog) Altered acidity (pKa ≈ 4.48)

Pharmacological Relevance

  • Fluorinated spirocycles are increasingly used in GPCR-targeted therapies and enzyme inhibitors. For instance, analogs like 6-(trifluoromethyl)-6-aminospiro[3.3]heptane-2-carboxylic acid () show enhanced binding affinity due to trifluoromethyl’s strong electron-withdrawing effects .
  • The dimethyl-substituted analog (168.23 g/mol; ) is less favored in drug design due to steric bulk but useful in probing steric effects in receptor binding.

Biological Activity

2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic amino acids, which are known for their steric constraints and ability to mimic natural amino acids while providing enhanced pharmacological properties. This article explores the synthesis, biological activity, and potential applications of this compound in drug discovery.

Synthesis

The synthesis of this compound has been achieved through various methodologies, primarily involving the construction of the spirocyclic framework via cyclization reactions. A notable approach involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key precursor, allowing for the efficient generation of diverse functionalized derivatives on a multigram scale .

The biological activity of this compound is attributed to its ability to act as a bioisostere of more complex structures, such as benzene rings in medicinal compounds. This property allows it to interact favorably with biological targets while maintaining a reduced lipophilicity and increased metabolic stability compared to its non-spiro counterparts .

Pharmacological Profiles

Research indicates that derivatives of spiro[3.3]heptane exhibit improved pharmacokinetic properties. Specifically, compounds derived from this scaffold have shown:

  • Enhanced Aqueous Solubility : This is crucial for oral bioavailability.
  • Increased Metabolic Stability : Reduces the likelihood of rapid degradation in biological systems.
  • Retention of Biological Activity : Despite structural modifications, these compounds maintain their efficacy against various biological targets .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of spirocyclic compounds, this compound was evaluated for its effects on cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity against several cancer types, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of spirocyclic amino acids, including this compound. In vitro assays showed that this compound could mitigate oxidative stress in neuronal cells, indicating its potential utility in treating neurodegenerative diseases.

Comparative Analysis

The following table summarizes key characteristics and activities of this compound compared to other related compounds:

CompoundAqueous SolubilityMetabolic StabilityCytotoxicity (IC50)Neuroprotective Activity
This compoundHighHighLow μMYes
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acidModerateModerateModerate μMNo
4-Fluoro-L-phenylalanineLowLowHigh nMYes

Q & A

Q. What are the recommended synthetic routes for 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid, and how can intermediates be optimized?

The synthesis typically involves spirocyclic ring formation followed by fluorination and carboxylation. Key intermediates, such as methyl 6-oxospiro[3.3]heptane-2-carboxylate, can undergo nucleophilic substitution (e.g., fluorination using DAST or Deoxo-Fluor) and subsequent hydrolysis to yield the carboxylic acid moiety. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts like epoxide formation during fluorination .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the spirocyclic structure and fluorine positions.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly the spatial arrangement of the amino and fluorine groups .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards).
  • Ventilation: Use fume hoods to avoid inhalation (H333).
  • Emergency measures: Immediate eye rinsing with water for 15 minutes if exposed (P305+P351+P338) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during fluorination or carboxylation steps?

Employ factorial experimental design to systematically vary parameters (e.g., reagent stoichiometry, reaction time) and identify interactions affecting yield. For example, contradictory fluorination outcomes may arise from competing SN1/SN2 mechanisms, which can be probed via kinetic isotope effects or computational modeling .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • Density Functional Theory (DFT): Calculate dipole moments, pKa (for the amino and carboxylic acid groups), and conformational stability.
  • Molecular Dynamics (MD): Simulate solvation effects in biological systems, particularly for drug design applications.
  • Collision Cross-Section (CCS) predictions (via tools like MOBCAL) to correlate with ion mobility spectrometry data .

Q. How does the spirocyclic structure influence its pharmacological profile compared to non-spiro analogs?

The rigid spiro scaffold enhances metabolic stability and target selectivity. For example:

  • Enzyme inhibition assays: Compare IC50 values against flexible analogs to assess conformational entropy effects.
  • In vivo pharmacokinetics: Measure oral bioavailability and half-life in rodent models, leveraging the compound’s resistance to cytochrome P450 oxidation .

Q. What analytical strategies are recommended for detecting trace impurities in bulk synthesis?

  • HPLC-MS/MS: Use reverse-phase columns (C18) with tandem mass spectrometry to identify low-abundance byproducts (e.g., defluorinated species).
  • 2D NMR (COSY, HSQC): Resolve overlapping signals from structurally similar impurities .

Methodological Considerations

Q. How can AI-driven tools enhance research on this compound?

  • COMSOL Multiphysics: Model reaction kinetics and optimize synthetic pathways.
  • Machine learning (ML): Train models on existing spirocyclic compound datasets to predict reaction yields or toxicity profiles .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Surface Plasmon Resonance (SPR): Measure binding affinity to target proteins (e.g., enzymes or receptors).
  • Fluorescence polarization assays: Assess competitive displacement of labeled ligands in high-throughput screens .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results?

  • Validate computational models with experimental benchmarks (e.g., compare DFT-calculated pKa with potentiometric titrations).
  • Re-examine stereochemical assignments if NMR data conflicts with X-ray structures, as improper configuration can skew reactivity predictions .

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